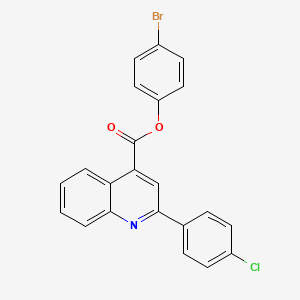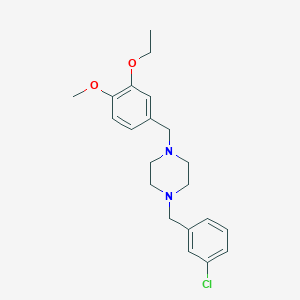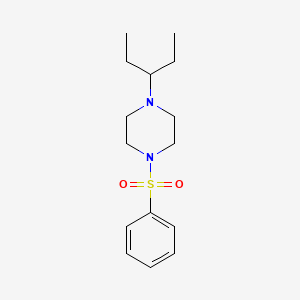![molecular formula C17H25N3O4S B10884167 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a 2-nitrophenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Methylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 3-methylcyclohexyl halide in the presence of a strong base such as sodium hydride.
Sulfonylation with 2-Nitrophenylsulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 2-nitrophenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Major Products
Reduction of Nitro Group: 1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Reduction of Sulfonyl Group: 1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine.
科学的研究の応用
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.
作用機序
The mechanism of action of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The piperazine ring provides structural rigidity and enhances binding affinity.
類似化合物との比較
Similar Compounds
1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine: Similar structure but with a thiol group instead of a sulfonyl group.
Uniqueness
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a nitrophenylsulfonyl group and a 3-methylcyclohexyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C17H25N3O4S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
1-(3-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-5-4-6-15(13-14)18-9-11-19(12-10-18)25(23,24)17-8-3-2-7-16(17)20(21)22/h2-3,7-8,14-15H,4-6,9-13H2,1H3 |
InChIキー |
JYTRNMDZQMRGJH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
methanone](/img/structure/B10884104.png)

![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)

![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
![{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)

![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)


![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
